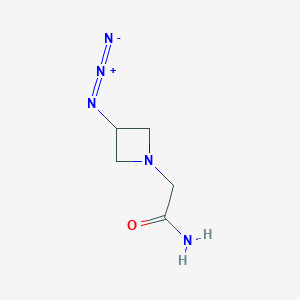
(2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride
Übersicht
Beschreibung
2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride, also known as FPBMA-HCl, is an organic compound composed of an amine group and hydrochloride. This compound has a wide range of applications in scientific research, such as in the fields of pharmacology and biochemistry. FPBMA-HCl can act as a neurotransmitter or neuromodulator, and has been used in studies of the brain and nervous system. In
Wissenschaftliche Forschungsanwendungen
Fluorescent Tagging and Analysis of Primary Amines
Another application can be seen in the development of fluorogenic reagents for the analysis of primary amines and aminated carbohydrates. The compound 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, though not directly related to (2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride, exemplifies the use of fluorinated compounds in enhancing detection sensitivity in HPLC and mass spectrometry. This advancement enables the analysis of peptides and oligosaccharides at very low levels, demonstrating the critical role of such fluorinated compounds in biochemical assays and research (Chen & Novotny, 1997).
Synthesis of Fluorinated Derivatives for Organic Chemistry
The synthesis of β-fluoropyrrole derivatives from ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate with primary amines illustrates the application of fluorinated compounds in organic synthesis. This process yields a variety of fluorinated derivatives at ambient temperatures, showcasing the versatility of fluorine chemistry in creating compounds with potential pharmaceutical applications (Kim et al., 2007).
Fluorescence Probes in Biochemistry
Fluorinated compounds are also utilized as fluorescence probes in studying the interaction of molecules with micelles and vesicles. Compounds such as methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate serve as probes to investigate the binding sites and dynamics within micellar and vesicular systems, providing insights into molecular interactions in biological membranes (Singh & Darshi, 2002).
Eigenschaften
IUPAC Name |
2-fluoro-N-methyl-4-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-13-9-11(12)8-7-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZYOXZHYYECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CCC1=CC=CC=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1484091.png)

![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1484096.png)





![2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B1484105.png)
![2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1484106.png)